![molecular formula C12H10ClNO4S2 B5747079 methyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5747079.png)
methyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate
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Overview
Description
Methyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which are being investigated for their ability to treat a variety of autoimmune and inflammatory diseases.
Mechanism of Action
Methyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate works by inhibiting the activity of JAK enzymes, which play a critical role in the signaling pathways involved in inflammation and immune response. By blocking these enzymes, methyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate reduces the production of cytokines and other inflammatory mediators, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects
methyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate has been shown to have a number of biochemical and physiological effects, including reducing the production of cytokines and other inflammatory mediators, suppressing the immune response, and reducing the activity of T cells and B cells. It has also been shown to have an effect on the production of red blood cells, which may have implications for its use in the treatment of certain blood disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of methyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate for lab experiments is its specificity for JAK enzymes, which allows for precise targeting of the inflammatory and immune pathways that are involved in the development of autoimmune and inflammatory diseases. However, one limitation is that it may have off-target effects on other signaling pathways, which could lead to unwanted side effects.
Future Directions
There are a number of potential future directions for research on methyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate and other JAK inhibitors. One area of interest is the development of more selective JAK inhibitors that can target specific JAK enzymes or signaling pathways. Another area of interest is the use of JAK inhibitors in combination with other drugs or therapies to enhance their effectiveness. Additionally, there is ongoing research into the potential use of JAK inhibitors in the treatment of other diseases, such as cancer and infectious diseases.
Synthesis Methods
The synthesis of methyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate involves several steps, starting with the reaction of 5-chloro-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with methyl 4-aminobenzoate to form the desired product, which is then purified by recrystallization.
Scientific Research Applications
Methyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and suppressing the immune response, which are key factors in the development of these diseases.
properties
IUPAC Name |
methyl 4-[(5-chlorothiophen-2-yl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4S2/c1-18-12(15)8-2-4-9(5-3-8)14-20(16,17)11-7-6-10(13)19-11/h2-7,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFFTCGNXULCEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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